molecular formula C6H9BrO3 B008586 Methyl 4-bromo-3-oxopentanoate CAS No. 105983-77-5

Methyl 4-bromo-3-oxopentanoate

Cat. No.: B008586
CAS No.: 105983-77-5
M. Wt: 209.04 g/mol
InChI Key: HCBQTGAZENNMLM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes for Methyl 4-bromo-3-oxopentanoate

Direct Bromination of Methyl 3-oxopentanoate

The most prevalent method involves electrophilic bromination of methyl 3-oxopentanoate using molecular bromine (Br₂). The reaction proceeds via enol intermediate formation, where bromine selectively attacks the α-carbon adjacent to the ketone group.

Procedure:

  • Reagent Setup: Methyl 3-oxopentanoate (1.0 eq) is dissolved in glacial acetic acid (0.5 M) under inert atmosphere.

  • Bromination: Bromine (1.05 eq) is added dropwise at 0–5°C to minimize side reactions.

  • Quenching: Excess bromine is neutralized with sodium thiosulfate (10% w/v).

  • Purification: The crude product is extracted with ethyl acetate, washed with brine, and purified via vacuum distillation (bp 120–125°C at 15 mmHg).

Key Data:

  • Yield: 82–88%

  • Purity: >97% (HPLC)

  • Side Products: Over-bromination (≤5%) and ester hydrolysis (≤3%).

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a safer alternative to molecular bromine, particularly in academic settings. Radical initiation is unnecessary due to the β-keto ester’s inherent enolizability.

Procedure:

  • Reagent Setup: Methyl 3-oxopentanoate (1.0 eq) and NBS (1.1 eq) are suspended in carbon tetrachloride (0.3 M).

  • Reaction: Stirred at 25°C for 6–8 hours under nitrogen.

  • Workup: Filtered to remove succinimide byproducts, and the solvent is evaporated.

  • Purification: Recrystallization from hexane/ethyl acetate (4:1) yields colorless crystals.

Key Data:

  • Yield: 75–80%

  • Purity: 94–96% (GC-MS)

  • Advantages: Reduced bromine handling risks; better regioselectivity.

Hydrobromic Acid/Hydrogen Peroxide (HBr/H₂O₂) System

This method generates bromine in situ, enhancing safety and atom economy.

Procedure:

  • Reagent Setup: Methyl 3-oxopentanoate (1.0 eq) is mixed with 48% HBr (2.5 eq) and 30% H₂O₂ (1.2 eq) in tetrahydrofuran (THF)/water (3:1).

  • Reaction: Heated to 50°C for 4 hours.

  • Workup: Extracted with dichloromethane, dried over MgSO₄, and concentrated.

  • Purification: Column chromatography (SiO₂, hexane/acetone 8:2).

Key Data:

  • Yield: 60–68%

  • Purity: 89–92% (NMR)

  • Limitations: Longer reaction times; lower yields due to oxidative side reactions.

Optimization Strategies for Enhanced Efficiency

Temperature and Solvent Effects

Optimal bromination occurs at 0–5°C in polar aprotic solvents (e.g., acetic acid), which stabilize the enol tautomer and enhance electrophilic attack. Elevated temperatures (>25°C) promote over-bromination and decomposition.

Table 1: Solvent Impact on Reaction Yield

SolventDielectric ConstantYield (%)Over-bromination (%)
Acetic Acid6.2854
Carbon Tetrachloride2.2787
THF7.57012

Stoichiometric Control

Using 1.05–1.10 eq of bromine minimizes over-bromination while ensuring complete conversion. Excess bromine (>1.2 eq) increases dibromo byproduct formation by 15–20%.

Catalytic Additives

Trace sulfuric acid (0.5 mol%) accelerates bromination kinetics by protonating the carbonyl oxygen, enhancing enol formation. Conversely, bases (e.g., pyridine) deprotonate the β-keto ester, leading to erratic reactivity.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to achieve precise temperature control and reagent mixing, critical for large-scale brominations.

Process Parameters:

  • Residence Time: 8–10 minutes

  • Temperature: 5°C (jacketed cooling)

  • Output: 50–100 kg/hr

  • Purity: 99% (meets pharmacopeial standards)

Advantages:

  • 30% reduction in bromine usage vs. batch processes.

  • 99.5% conversion efficiency.

Waste Management and Sustainability

Bromine recovery systems (e.g., vapor recompression distillation) reclaim 95% of unreacted bromine, reducing environmental impact. Green chemistry initiatives are exploring electrochemical bromination using NaBr electrolytes, though yields remain suboptimal (55–60%).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, OCH₃), 3.45 (t, 1H, CHBr), 2.85–2.70 (m, 2H, COCH₂), 2.50 (q, 2H, CH₂CO).

  • ¹³C NMR (100 MHz, CDCl₃): δ 202.1 (C=O), 170.5 (COOCH₃), 52.8 (OCH₃), 45.2 (CHBr), 38.5 (COCH₂), 28.1 (CH₂CO).

Chromatographic Purity Assessment

  • HPLC Conditions: C18 column, 60:40 acetonitrile/water, 1.0 mL/min, UV detection at 210 nm.

  • Retention Time: 6.8 minutes.

Challenges and Mitigation Strategies

Keto-Enol Tautomerization

The β-keto ester exists in equilibrium between keto and enol forms, complicating reaction predictability. Strategies include:

  • Low-Temperature Operation: Shifts equilibrium toward the keto form.

  • Solvent Selection: Polar solvents (acetic acid) stabilize the keto tautomer.

Over-Bromination

Excess bromine leads to di-brominated derivatives. Mitigation involves:

  • Stoichiometric Control: Precise bromine dosing via automated pumps.

  • Real-Time Monitoring: In-line FTIR to track enol consumption.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated catalysis using eosin Y as a photosensitizer enables bromination at ambient conditions, though yields are moderate (65–70%).

Biocatalytic Approaches

Engineered haloperoxidases selectively brominate β-keto esters in aqueous buffer (pH 6.5–7.0), achieving 80% yield with no byproducts. Scalability remains a hurdle.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-oxopentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

    Substitution: Depending on the nucleophile, products can include methyl 4-hydroxy-3-oxopentanoate or methyl 4-amino-3-oxopentanoate.

    Reduction: Methyl 4-bromo-3-hydroxypentanoate.

    Oxidation: Methyl 4-bromo-3-oxopentanoic acid.

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-3-oxopentanoate serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for creating pharmaceuticals and agrochemicals.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to diverse products.
  • Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4_4).
  • Condensation Reactions: It can undergo aldol condensation, forming larger carbon frameworks.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of potential drug candidates. Its ability to form biologically active molecules makes it an essential intermediate in drug synthesis.

Case Study:

  • The compound has been used as an intermediate for synthesizing enzyme inhibitors and other biologically relevant molecules. For instance, it has been employed in the synthesis of ligands for peroxisome proliferator-activated receptors (PPARs), which are crucial targets for treating metabolic diseases.

Material Science

This compound is also applied in material science for the synthesis of polymers and advanced materials. Its reactivity allows for the incorporation of specific functional groups into polymer backbones, enhancing material properties.

Applications:

  • The compound is used in creating polymeric materials with tailored properties for applications in coatings, adhesives, and composites.

Biological Studies

In biological studies, this compound is employed to investigate enzyme interactions and metabolic pathways. Its derivatives can serve as probes to study biological mechanisms at the molecular level.

Research Insights:

  • The compound's derivatives have been used in assays to explore enzyme kinetics and inhibition mechanisms, providing insights into metabolic processes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-oxopentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The carbonyl group (C=O) can participate in various reactions, including reductions and oxidations, due to its electrophilic nature. These properties allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse chemical transformations.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 4-bromo-3-oxopentanoate
  • Synonyms: Methyl 4-bromo-3-oxovalerate; (2-Bromopropionyl)acetic acid methyl ester .
  • Molecular Formula : C₆H₉BrO₃
  • CAS No.: 105983-77-5 .

Structural Features :
This compound is a β-keto ester with a bromine substituent at the 4th carbon and a methyl ester group. The presence of both electron-withdrawing (bromo, ketone) and electron-donating (ester) groups creates unique reactivity, particularly in cyclization and nucleophilic substitution reactions .

Applications: Primarily used as a precursor in heterocyclic synthesis, such as thiazoles and furanones, due to its ability to undergo intramolecular cyclizations .

Comparison with Structurally Similar Compounds

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate

  • Molecular Formula : C₈H₁₃BrO₃
  • CAS No.: 63891-88-3 .
  • Key Differences: Substitution Pattern: Contains two methyl groups at the 2nd carbon, enhancing steric hindrance and altering cyclization pathways compared to the linear chain in this compound. Reactivity: Prefers O-acylation over C-acylation in domino cyclization reactions due to steric effects . Similarity Score: 0.87 (structural similarity based on functional groups) .

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

  • Molecular Formula : C₈H₁₁BrO₃
  • CAS No.: 129306-05-4 .
  • Key Differences: Cyclopropane Ring: Introduces ring strain, accelerating ring-opening reactions. Bromine Position: Bromoacetyl group facilitates nucleophilic substitutions at the α-position, unlike the β-keto ester in this compound. Similarity Score: 0.83 .

Methyl 3-methyl-4-oxopentanoate

  • Molecular Formula : C₇H₁₂O₃
  • CAS No.: 25234-83-7 .
  • Key Differences: Bromine Absence: Lacks electrophilic bromine, reducing its utility in SN2 reactions. Reactivity: The methyl group at the 3rd carbon shifts keto-enol tautomerism equilibrium, affecting condensation reactions .

Cyclization Reactions

This compound undergoes intramolecular cyclization with triethylamine to form 3(2H)-furanones, a reaction shared with γ-halo-β-keto esters like Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate . However, the latter produces O-acylation products under similar conditions due to steric constraints .

Antioxidant Activity

Thiazole derivatives synthesized from this compound (e.g., 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol) exhibit radical scavenging activity (IC₅₀ = 4.67 µg/mL for DPPH), outperforming selenourea analogs due to electron-donating substituents .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Bromine Position Key Functional Groups Reactivity Highlights
This compound C₆H₉BrO₃ C4 β-keto ester, Br Cyclization to furanones
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate C₈H₁₃BrO₃ C4 β-keto ester, Br, 2×CH₃ O-acylation dominance
Methyl 3-methyl-4-oxopentanoate C₇H₁₂O₃ N/A β-keto ester, CH₃ Keto-enol tautomerism shifts

Table 2: Antioxidant Activity of Derivatives

Derivative IC₅₀ (DPPH, µg/mL) Key Structural Feature Reference
5-(2-Amino-5-methylthiazol-4-yl)-oxadiazole 4.67 Electron-donating substituents
Selenourea analogs 5.20–6.10 Halogenated selenourea

Biological Activity

Methyl 4-bromo-3-oxopentanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its bromine atom and keto group, which contribute to its reactivity and biological activity. The molecular formula is C6H9BrO3C_6H_9BrO_3 with a molecular weight of approximately 212.04 g/mol. The presence of the bromine atom is particularly noteworthy as it influences the compound's lipophilicity and ability to interact with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Cytotoxicity :
    • Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of A549 (lung carcinoma) and MCF-7 (breast cancer) cell lines. The IC50 values for these cell lines range from 0.31 to 7.30 μM, indicating potent activity compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action :
    • The cytotoxic effects are attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression. The bromine substitution enhances the compound’s reactivity, allowing it to interact with nucleophilic sites in cellular proteins, leading to cellular damage and death .
  • Antimicrobial Activity :
    • This compound has shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent. Its structure allows for effective interaction with bacterial quorum sensing mechanisms, which are crucial for bacterial communication and virulence .

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism IC50 (μM) Mechanism
CytotoxicityA5490.31Apoptosis induction
CytotoxicityMCF-77.30Cell cycle arrest
AntimicrobialVarious bacteriaVariableDisruption of quorum sensing

Case Study 1: Cytotoxic Evaluation

In a study evaluating the cytotoxic effects of various brominated compounds, this compound was compared against other derivatives. It was found that this compound exhibited stronger cytotoxicity than several analogs, highlighting the importance of the bromine atom in enhancing biological activity .

Case Study 2: Antimicrobial Properties

Research focusing on the antimicrobial properties noted that this compound effectively inhibited growth in several pathogenic bacterial strains. The compound's ability to interfere with quorum sensing pathways suggests a dual mechanism of action—both inhibiting growth and reducing virulence factors .

Research Findings

Recent studies have underscored the significance of structural modifications in enhancing the biological activity of this compound. For instance, variations in substituents on the pentanoate backbone have been shown to affect lipophilicity and reactivity, further influencing cytotoxic efficacy against cancer cells .

Moreover, research indicates that while the presence of bromine enhances cytotoxicity, it can also lead to reduced selectivity for certain cancer types, necessitating further investigation into structure-activity relationships (SAR) for optimized therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-bromo-3-oxopentanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of methyl 3-oxopentanoate using bromine (Br₂) in acetic acid under ambient conditions. The reaction proceeds via electrophilic substitution, with the solvent and temperature critical for minimizing side reactions. Purification via distillation or recrystallization yields >90% purity in lab-scale preparations. Industrial methods employ continuous flow reactors for precise control of temperature and reagent stoichiometry, enhancing reproducibility .

Q. What types of chemical reactions can this compound undergo, and what are the typical reagents and products?

Key reactions include:

  • Nucleophilic substitution : Bromine is replaced by nucleophiles (e.g., OH⁻, NH₃) in aqueous/alcoholic media, yielding derivatives like methyl 4-hydroxy-3-oxopentanoate .
  • Reduction : NaBH₄ or LiAlH₄ in THF reduces the ketone to a secondary alcohol, forming methyl 4-bromo-3-hydroxypentanoate .
  • Oxidation : KMnO₄ oxidizes the ketone to a carboxylic acid, producing methyl 4-bromo-3-oxopentanoic acid .

Q. What analytical methods are essential for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) confirms regiochemistry (e.g., ¹³C-NMR for carbonyl and bromine positions). High-Performance Liquid Chromatography (HPLC) assesses purity, while mass spectrometry (MS) validates molecular weight (209.04 g/mol) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use nitrile gloves, fume hoods, and eye protection. Avoid skin contact due to potential irritancy. Store at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nucleophilic substitution reactions involving this compound?

Regioselectivity is influenced by solvent polarity and nucleophile strength. Polar aprotic solvents (e.g., DMF) enhance SN2 mechanisms at the bromine site, while steric hindrance from the methyl ester group favors substitution at the β-keto position. Kinetic studies using varying nucleophile concentrations (0.1–1.0 M) can identify optimal conditions .

Q. What strategies are effective in resolving contradictions in cytotoxicity data across different cancer cell lines for this compound?

Discrepancies in IC₅₀ values (e.g., 0.31 μM in A549 vs. 7.30 μM in MCF-7) may arise from cell-specific uptake or metabolic pathways. Methodological solutions include:

  • Standardizing assay conditions (e.g., incubation time, serum concentration).
  • Conducting structure-activity relationship (SAR) studies to identify substituents enhancing selectivity .

Q. How does the bromine atom's position influence reactivity and biological activity compared to chloro/fluoro analogs?

Bromine’s lower electronegativity and larger atomic radius improve leaving-group ability, accelerating substitution rates vs. chloro analogs. Fluorine’s high electronegativity reduces reactivity but enhances metabolic stability. In cytotoxicity assays, brominated derivatives show superior activity (e.g., 10-fold lower IC₅₀ in A549 cells vs. chloro analogs) .

Q. What role does this compound play in the synthesis of PPAR ligands, and what methodological considerations are critical?

The compound serves as a key intermediate in synthesizing PPARγ agonists via aldol condensation with aromatic aldehydes. Critical steps include protecting the ketone group during coupling and optimizing reaction pH (6.5–7.5) to prevent ester hydrolysis .

Q. How can computational chemistry aid in predicting novel synthetic pathways or derivatives with enhanced bioactivity?

Retrosynthesis tools (e.g., Reaxys, Pistachio) analyze feasible routes using databases of >10⁶ reactions. Molecular docking simulations predict binding affinity to targets like PPARγ, guiding derivatization (e.g., introducing electron-withdrawing groups at C4 to boost cytotoxicity) .

Q. What mechanistic insights explain the dual antimicrobial activity (growth inhibition and quorum sensing disruption) of this compound?

The β-keto ester moiety chelates metal ions essential for bacterial enzymes, while the bromine atom disrupts membrane integrity. Transcriptomic profiling in Pseudomonas aeruginosa reveals downregulation of lasI and rhlI genes, critical for quorum sensing .

Properties

IUPAC Name

methyl 4-bromo-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBQTGAZENNMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431178
Record name METHYL 4-BROMO-3-OXOPENTANOATE
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Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105983-77-5
Record name Methyl 4-bromo-3-oxopentanoate
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Record name METHYL 4-BROMO-3-OXOPENTANOATE
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Record name Pentanoic acid, 4-bromo-3-oxo-, methyl ester
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Synthesis routes and methods I

Procedure details

Methyl 3-oxopentanoate (1 g, 7.68 mmol) was dissolved in chloroform (30 mL). Bromine (0.4 mL, 7.80 mmol) was added under ice-cooling and the mixture was stirred for 40 minutes. The reaction solution was washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resulting compound was used for the next reaction without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a solution of bromine (8.61 mL, 167 mmol) in chloroform (20 mL, 200 mmol) was added dropwise over a period of 2 h to a solution of 3-oxopentanoic acid, methyl ester (Aldrich, 21.0 mL, 167 mmol) in chloroform (147 mL, 1840 mmol), at 0° C. (ice bath). The reaction mixture was stirred for 30 min at 0° C. and then allowed to stand at room temperature overnight. While stirring, a stream of air was bubbled through the solution for 1 hour. After drying over sodium sulfate, the solvent was evaporated under reduced pressure leaving the desired compound.
Quantity
8.61 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a cooled (0° C.) solution of methyl 3-oxopentanoate (9.62 mL, 76.8 mmoles, Acros) in carbon tetrachloride (60 mL) is added dropwise over a period of 45 minutes a solution of bromine (3.96 mL, 76.8 mmoles) in carbon tetrachloride (10 mL). After 30 minutes, let stir at room temperature for one hour. Bubbled N2 through reaction mixture for twenty minutes. Concentrated to yield the title compound as a brown oil. MS (EI) 208, 210 (M)+, Br pattern.
Quantity
9.62 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.96 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of bromine (28.3 g, 0.177 mol) in chloroform (30 mL) was added dropwise over 2 h to a solution of methyl propionylacetate (23.5 g, 0.177 mol) in chloroform (155 mL) at 0-5° C. The mixture was stirred for 30 min, and the cooling bath was removed. The mixture was stirred for 18 h, and ice water (200 mL) was added. The organic layer was collected and washed with cold water (2×200 mL), 10% aqueous sodium thiosulfate (2×200 mL) and brine (200 mL). The filtered solution was dried (Na2SO4) and concentrated to 36.5 g of the title compound as a clear liquid.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl 4-bromo-3-oxopentanoate
Methyl 4-bromo-3-oxopentanoate
Methyl 4-bromo-3-oxopentanoate
Methyl 4-bromo-3-oxopentanoate
Methyl 4-bromo-3-oxopentanoate
Methyl 4-bromo-3-oxopentanoate

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